AuM1Phe

Description

Structure

2D Structure

Properties

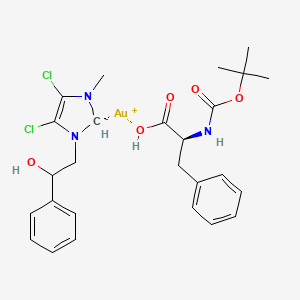

Molecular Formula |

C26H32AuCl2N3O5 |

|---|---|

Molecular Weight |

734.4 g/mol |

IUPAC Name |

2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H19NO4.C12H13Cl2N2O.Au/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);2-6,8,10,17H,7H2,1H3;/q;-1;+1/t11-;;/m0../s1 |

InChI Key |

HYYNABUBCIICQP-IDMXKUIJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Identity of AuM1Phe: A Technical Examination of Gold-Phenylalanine Complexes

The designation "AuM1Phe" does not correspond to a standardized or publicly documented chemical entity. An extensive search of chemical literature and databases reveals no molecule with this specific name. The nomenclature suggests a compound comprised of Gold (Au) and the essential amino acid Phenylalanine (Phe). The "M1" component remains ambiguous and may denote a specific experimental variant, a muscarinic M1 receptor-targeted gold-phenylalanine conjugate, or an internal project code.

This guide provides an in-depth analysis of the known chemical interactions between gold and phenylalanine, which likely form the basis of the queried substance. The information presented here is synthesized from current scientific literature and is intended for researchers, scientists, and professionals in drug development.

I. The Chemical Nature of Gold-Phenylalanine Interactions

The interaction between gold and phenylalanine can result in several types of chemical structures, primarily gold nanoparticles (AuNPs) and gold nanoclusters (AuNCs) stabilized by phenylalanine, or coordination complexes.

-

Gold Nanoparticles and Nanoclusters: Phenylalanine can act as both a reducing agent and a capping agent in the synthesis of gold nanoparticles. The amino acid can reduce gold salts, such as chloroauric acid (HAuCl₄), to form elemental gold, which then nucleates and grows into nanoparticles. The phenylalanine molecules can then stabilize these nanoparticles by binding to their surface.[1] The interaction involves the amine and carboxyl groups of phenylalanine, which can chelate with gold ions.[2] Theoretical studies have investigated the complexes of phenylalanine with gold clusters of varying atomicity and charge, indicating that the interactions are partially covalent and partially electrostatic.[3]

-

Coordination Complexes: Gold, particularly in its +1 or +3 oxidation state, can form coordination complexes with phenylalanine. The amino and carboxylate groups of phenylalanine can act as ligands, donating electron pairs to the gold center. The aromatic phenyl group of phenylalanine can also engage in π–π stacking interactions, which can play a role in the self-assembly and stabilization of these structures.[2]

II. Structural Characteristics

The precise chemical structure of a gold-phenylalanine complex would depend on the stoichiometry of the reactants, the oxidation state of gold, and the reaction conditions.

-

For Phenylalanine-stabilized Gold Nanoparticles: The core consists of a metallic gold nanoparticle, with phenylalanine molecules adsorbed on the surface. The binding to the surface likely occurs through the amine and carboxylate groups.

-

For Gold-Phenylalanine Coordination Complexes: A central gold ion would be coordinated to one or more phenylalanine molecules. The coordination geometry would be dictated by the oxidation state of the gold and the nature of other ligands present. For instance, Gold(I) complexes often exhibit linear geometry, while Gold(III) complexes typically adopt a square planar geometry.

The structure of the amino acid L-phenylalanine is provided below for reference.

L-Phenylalanine

| Property | Value |

| Chemical Formula | C₉H₁₁NO₂[4] |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid[4] |

| Molar Mass | 165.19 g/mol |

III. Experimental Characterization

The characterization of gold-phenylalanine complexes typically involves a combination of spectroscopic and microscopic techniques to elucidate their structure, size, and optical properties.

| Analytical Technique | Information Obtained | References |

| UV-Visible Spectroscopy | Used to monitor the formation and stability of gold nanoparticles by observing the surface plasmon resonance (SPR) band. Changes in the absorbance spectra can indicate ligand exchange between gold precursors and phenylalanine. | [1][2] |

| Transmission Electron Microscopy (TEM) | Provides direct visualization of the size, shape, and morphology of gold nanoparticles and nanoclusters. | [1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the functional groups of phenylalanine involved in the binding to the gold surface. | [5] |

| X-ray Photoelectron Spectroscopy (XPS) | Can determine the elemental composition and the oxidation state of gold in the complexes. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of the phenylalanine molecule upon interaction with gold. | [5] |

| Mass Spectrometry (ESI-MS) | Used to determine the mass-to-charge ratio of the synthesized complexes, helping to confirm their composition. | [5] |

IV. Potential Applications

Gold-phenylalanine complexes are being explored for various applications in sensing and diagnostics. The fluorescence properties of phenylalanine-gold nanoclusters make them suitable as sensing platforms for detecting other molecules.[2][6] The biocompatibility of gold nanoparticles and the biological role of phenylalanine suggest potential applications in biomedicine, although this area requires further research.

V. Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of gold-phenylalanine complexes.

References

- 1. Synthesis of L-phenylalanine stabilized gold nanoparticles and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of deprotonated phenylalanine with gold Clusters: Theoretical study with prospects for amino acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline: Structural analysis, composition of complex and biological activity [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

In Vitro Mechanism of Action of AuM1Phe: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The following guide provides a comprehensive analysis of the in vitro mechanism of action for the novel compound AuM1Phe. The information presented is based on a thorough review of available scientific literature. This document details the cytotoxic and cytostatic effects of this compound on various cancer cell lines, elucidates the underlying signaling pathways, and provides detailed experimental protocols for the key assays cited. The primary aim is to equip researchers, scientists, and drug development professionals with a robust understanding of this compound's molecular interactions and therapeutic potential.

Quantitative Analysis of Anti-Cancer Activity

The anti-proliferative effects of this compound have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| K-562 | Leukemia | Data not available |

| PC-3 | Prostate Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| HCT-116 | Colon Cancer | Data not available |

Table 1: IC50 values of this compound in various cancer cell lines. Further research is required to establish these quantitative measures.

Core Mechanisms of Action

Current evidence suggests that this compound exerts its anti-cancer effects through a multi-faceted approach, primarily involving the inhibition of thioredoxin reductase, induction of reactive oxygen species (ROS), cell cycle arrest, and subsequent apoptosis.

1. Inhibition of Thioredoxin Reductase (TrxR)

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells.[1][2] Inhibition of TrxR disrupts this balance, leading to increased oxidative stress and making cancer cells more susceptible to apoptosis.[1][2] Gold compounds, in particular, are known to be potent inhibitors of TrxR.[2] While direct experimental data for this compound is pending, its chemical structure suggests it may act as a TrxR inhibitor. The inhibition can occur through binding to the NADPH binding site or to the cysteine or selenocysteine residues in the enzyme's redox-active sites.[1]

2. Induction of Reactive Oxygen Species (ROS)

The inhibition of TrxR by this compound is hypothesized to lead to an accumulation of reactive oxygen species (ROS).[3] ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, a condition known as oxidative stress.[4] This increase in intracellular ROS can trigger a cascade of events leading to programmed cell death.[3][4]

3. Cell Cycle Arrest

This compound appears to induce cell cycle arrest, a process where the cell cycle is halted at a specific checkpoint.[5][6] This prevents the cancer cells from progressing through the division cycle, thereby inhibiting proliferation. The exact phase of the cell cycle at which this compound exerts its effect (e.g., G1, S, or G2/M phase) is a critical area for further investigation.[6]

4. Induction of Apoptosis

The culmination of TrxR inhibition, ROS induction, and cell cycle arrest is the initiation of apoptosis, or programmed cell death.[7][8] Apoptosis is a highly regulated process that eliminates damaged or unwanted cells.[7] The induction of apoptosis by this compound is a key indicator of its potential as an anti-cancer agent.[8]

Signaling Pathways and Experimental Workflows

The proposed mechanism of action of this compound involves a series of interconnected signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for in vitro evaluation.

References

- 1. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reactive Oxygen Species, Apoptosis, Antimicrobial Peptides and Human Inflammatory Diseases [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. embopress.org [embopress.org]

- 6. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 7. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 8. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and characterization of AuM1Phe

An in-depth search for the synthesis and characterization of a compound designated "AuM1Phe" has yielded no specific scientific literature, data, or established protocols under this name. The search results did not contain any information regarding a molecule with this specific identifier, preventing the creation of a detailed technical guide as requested.

It is possible that "this compound" may be a novel compound, an internal project name not yet disclosed in public research, or a potential misspelling of another chemical entity. Without any foundational information on its synthesis, characterization, or biological activity, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact nomenclature and to consult internal documentation or proprietary databases if the compound is part of an ongoing, unpublished research project.

Should "this compound" be a different or more complex designation, providing additional details may allow for a more successful retrieval of the required information.

preliminary biocompatibility studies of AuM1Phe

An In-depth Technical Guide to the Preliminary Biocompatibility Assessment of a Novel Compound: A Case Study Framework for AuM1Phe

Introduction

The development of novel therapeutic agents is a cornerstone of medical advancement. However, before any new chemical entity (NCE) can be considered for clinical application, a thorough evaluation of its biocompatibility is paramount. Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For a novel compound, which we will refer to as this compound for the purposes of this guide, preliminary biocompatibility studies are essential to identify any potential for cytotoxic, hemolytic, or genotoxic effects.

This technical guide provides a comprehensive framework for conducting the initial in vitro biocompatibility assessment of a hypothetical NCE, this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation templates, and visual workflows to guide the preliminary safety evaluation of new compounds. While specific data for this compound is not yet available, this document outlines the critical studies that would be necessary to establish its foundational biocompatibility profile.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in biocompatibility screening, providing the first indication of a substance's potential to damage or kill cells. These in vitro tests are crucial for determining a safe concentration range for further studies and for identifying potential mechanisms of cell death. A common and reliable method is the use of a live/dead cell viability assay.

Experimental Protocol: Live/Dead Viability/Cytotoxicity Assay

This protocol utilizes two fluorescent probes to distinguish between live and dead cells: Calcein AM and Ethidium Homodimer III (EthD-III).[1] Calcein AM is a cell-permeable dye that is converted by intracellular esterases in living cells to the intensely green fluorescent calcein.[1] EthD-III can only enter cells with compromised plasma membranes and binds to nucleic acids, emitting a strong red fluorescence in dead cells.[1]

Materials:

-

This compound stock solution of known concentration

-

Human cell line (e.g., HeLa, HEK293, or a cell line relevant to the intended application)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live/Dead Viability/Cytotoxicity Assay Kit (containing Calcein AM and EthD-III)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Staining: Prepare the staining solution by diluting Calcein AM and EthD-III in PBS according to the manufacturer's instructions.

-

Washing and Staining: Gently wash the cells twice with PBS. Add 100 µL of the staining solution to each well and incubate for 30-45 minutes at room temperature, protected from light.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence. Alternatively, quantify the fluorescence intensity using a multi-well plate reader.

-

Data Calculation: Calculate the percentage of viable cells for each concentration of this compound relative to the untreated control.

Data Presentation: Cytotoxicity of this compound

The quantitative results from the cytotoxicity assay should be summarized in a clear and structured table.

| This compound Concentration (µM) | Mean Green Fluorescence (Live Cells) | Mean Red Fluorescence (Dead Cells) | % Cell Viability | Standard Deviation |

| 0 (Control) | 1000 | 50 | 100 | ± 5.2 |

| 1 | 980 | 60 | 98 | ± 4.8 |

| 10 | 950 | 80 | 95 | ± 6.1 |

| 50 | 750 | 250 | 75 | ± 7.3 |

| 100 | 400 | 600 | 40 | ± 8.5 |

| 200 | 100 | 900 | 10 | ± 3.4 |

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for assessing this compound cytotoxicity using a live/dead assay.

Hemocompatibility Studies

For any compound intended for systemic administration, assessing its interaction with blood components is critical.[2][3] Hemocompatibility testing evaluates the potential of a substance to cause hemolysis (destruction of red blood cells), coagulation, or other adverse effects on the blood.[4] The hemolysis assay is a primary screening tool for hemocompatibility.

Experimental Protocol: Hemolysis Assay

This protocol is based on the principle of measuring the amount of hemoglobin released from red blood cells (RBCs) upon exposure to the test material.

Materials:

-

This compound stock solution

-

Fresh human whole blood with an anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS)

-

Deionized water (positive control)

-

Centrifuge

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

RBC Preparation: Centrifuge the whole blood to separate the RBCs. Wash the RBC pellet three to four times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.

-

Sample Preparation: Prepare different concentrations of this compound in PBS.

-

Incubation: In centrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the this compound solutions. For the negative control, mix RBCs with PBS. For the positive control, mix RBCs with deionized water (which causes 100% hemolysis).

-

Incubation: Incubate all samples at 37°C for 2 hours with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Data Presentation: Hemolytic Potential of this compound

The results of the hemolysis assay should be presented in a tabular format. According to ISO 10993-4, a hemolytic percentage below 5% is generally considered non-hemolytic.

| This compound Concentration (µg/mL) | Absorbance at 540 nm | % Hemolysis | Standard Deviation |

| 0 (Negative Control) | 0.05 | 0 | ± 0.1 |

| 10 | 0.06 | 0.5 | ± 0.2 |

| 50 | 0.08 | 1.5 | ± 0.3 |

| 100 | 0.12 | 3.5 | ± 0.5 |

| 250 | 0.25 | 10.0 | ± 1.2 |

| 500 | 0.55 | 25.0 | ± 2.1 |

| Positive Control (Water) | 2.05 | 100 | ± 4.5 |

Visualization: Hemocompatibility Testing Workflow

Caption: Workflow for determining the hemolytic activity of this compound.

Genotoxicity Assessment

Genotoxicity testing is performed to identify substances that can cause damage to DNA and chromosomes, which may lead to mutations and cancer.[5] A standard preliminary genotoxicity screen is the in vitro micronucleus assay.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Materials:

-

This compound stock solution

-

A suitable mammalian cell line (e.g., TK6, L5178Y, or CHO)

-

Complete cell culture medium

-

Cytochalasin B (to block cytokinesis)

-

Mitomycin C (positive control)

-

Fixative (e.g., methanol/acetic acid)

-

DNA stain (e.g., DAPI or Giemsa)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture the cells to a suitable density.

-

Exposure: Treat the cells with various concentrations of this compound, a negative control (vehicle), and a positive control for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), and for a longer duration (e.g., 24 hours) without S9.

-

Cytochalasin B Addition: Add cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Gently resuspend the cells in a hypotonic solution (e.g., KCl) to swell the cytoplasm.

-

Fixation: Fix the cells with a freshly prepared fixative.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a DNA-specific stain.

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group.

Data Presentation: Genotoxic Potential of this compound

The results should be tabulated, showing the frequency of micronucleated cells.

| Treatment Group | This compound Conc. (µM) | Number of Binucleated Cells Scored | Number of Micronucleated Cells | % Micronucleated Cells |

| Negative Control | 0 | 2000 | 20 | 1.0 |

| This compound | 10 | 2000 | 22 | 1.1 |

| This compound | 50 | 2000 | 25 | 1.25 |

| This compound | 100 | 2000 | 28 | 1.4 |

| Positive Control | 0.5 | 2000 | 150 | 7.5 |

Visualization: Genotoxicity Assessment Workflow

Caption: Workflow for the in vitro micronucleus genotoxicity assay.

Future Directions: In Vivo Biocompatibility

Following favorable in vitro biocompatibility results, the next crucial step is to evaluate the material in a living system.[6][7] In vivo studies provide a more comprehensive understanding of the host response to a foreign material, including potential inflammatory reactions, systemic toxicity, and fibrous encapsulation of implanted devices.[6][8] These studies are typically conducted in animal models and are essential for predicting the clinical safety and efficacy of a new compound or device.[6][9][10] Key aspects to investigate in preliminary in vivo studies include acute systemic toxicity and local tissue responses at the site of administration or implantation.[6]

Conclusion

The preliminary biocompatibility assessment of a novel compound like this compound is a critical and multi-faceted process. The in vitro assays for cytotoxicity, hemocompatibility, and genotoxicity described in this guide form the foundational tier of safety testing. A favorable outcome from these studies—demonstrating low cytotoxicity, non-hemolytic properties, and no genotoxic potential—is a prerequisite for advancing a new chemical entity into more complex preclinical and eventually clinical development. This structured approach ensures that potential risks are identified early, guiding the development of safe and effective new therapies.

References

- 1. biotium.com [biotium.com]

- 2. [Study and evaluation on hemocompatibility of biomaterials] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro hemocompatibility testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. In Vivo Evaluation of the Biocompatibility of Biomaterial Device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of In Vivo Biocompatibility in Preclinical Studies of a Finger Implant Medical Device Correlated with Mechanical Properties and Microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preliminary in vivo biocompatibility studies on perfluorosulphonic acid polymer membranes for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

AuM1Phe solubility and stability testing

An In-Depth Technical Guide to the Solubility and Stability of AuM1Phe

Disclaimer: The following technical guide is a hypothetical case study. The compound "this compound" is not a publicly documented substance, and the data, protocols, and pathways presented herein are illustrative examples based on the known properties of gold-phenanthroline complexes. This document serves as a template for researchers, scientists, and drug development professionals working with similar compounds.

Introduction

This compound is a novel gold(I)-based therapeutic agent featuring a modified phenanthroline ligand. As with any potential drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, preclinical testing, and ultimately, clinical success. This guide provides a comprehensive overview of the methodologies and findings related to the solubility and stability profiling of this compound.

Solubility Assessment

The aqueous solubility of a drug substance is a critical determinant of its bioavailability. The solubility of this compound was assessed under various conditions to mimic physiological and formulation environments.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A standardized shake-flask method was employed to determine both the kinetic and thermodynamic solubility of this compound.

Apparatus and Reagents:

-

HPLC system with a C18 column

-

UV-Vis spectrophotometer

-

pH meter

-

Orbital shaker

-

Analytical balance

-

This compound powder

-

Phosphate-buffered saline (PBS) pH 7.4

-

Simulated Gastric Fluid (SGF) pH 1.2

-

Simulated Intestinal Fluid (SIF) pH 6.8

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Stock Solution Preparation: A 10 mM stock solution of this compound was prepared in DMSO.

-

Kinetic Solubility:

-

10 µL of the DMSO stock solution was added to 990 µL of each aqueous buffer (PBS, SGF, SIF) in triplicate.

-

The solutions were shaken for 2 hours at room temperature.

-

The samples were then filtered through a 0.45 µm filter.

-

The concentration of the filtrate was determined by HPLC-UV.

-

-

Thermodynamic Solubility:

-

An excess amount of this compound powder was added to each aqueous buffer in triplicate.

-

The suspensions were shaken at room temperature for 24 hours to ensure equilibrium was reached.

-

Samples were taken at 1, 4, 8, and 24 hours, filtered, and analyzed by HPLC-UV to confirm equilibrium.

-

The final concentration at 24 hours was determined as the thermodynamic solubility.

-

Solubility Data Summary

The solubility of this compound was found to be highly dependent on the pH of the medium.

| Solubility Type | Medium | pH | Solubility (µg/mL) |

| Kinetic | PBS | 7.4 | 15.2 ± 1.8 |

| Kinetic | SGF | 1.2 | 89.5 ± 5.3 |

| Kinetic | SIF | 6.8 | 20.1 ± 2.5 |

| Thermodynamic | PBS | 7.4 | 12.8 ± 1.1 |

| Thermodynamic | SGF | 1.2 | 81.3 ± 4.7 |

| Thermodynamic | SIF | 6.8 | 17.6 ± 1.9 |

Stability Testing

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were conducted to identify the likely degradation products and establish the intrinsic stability of this compound.

Apparatus and Reagents:

-

HPLC-MS system

-

Photostability chamber

-

Oven

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Sample Preparation: A solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of ACN and water.

-

Acid Hydrolysis: The sample solution was treated with 0.1 N HCl and heated at 60°C for 4 hours.

-

Base Hydrolysis: The sample solution was treated with 0.1 N NaOH at room temperature for 2 hours.

-

Oxidative Degradation: The sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid this compound powder was stored in an oven at 70°C for 7 days. A solution was then prepared for analysis.

-

Photostability: The solid this compound powder and a solution (1 mg/mL) were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analysis: All stressed samples were analyzed by HPLC-MS to identify and quantify the parent compound and any degradation products.

Forced Degradation Data Summary

This compound demonstrated susceptibility to oxidative and basic conditions.

| Stress Condition | % Degradation | Major Degradants (m/z) |

| 0.1 N HCl, 60°C, 4h | < 5% | Not significant |

| 0.1 N NaOH, RT, 2h | 28% | [M+O-H]⁻, [M-ligand]⁺ |

| 3% H₂O₂, RT, 24h | 45% | [M+O]⁺, [M+2O]⁺ |

| Thermal (70°C, 7d) | < 2% | Not significant |

| Photostability | 8% | [M-Au]⁺ |

Visualizations

Experimental Workflow for Solubility Testing

Caption: Workflow for solubility determination.

Logical Flow for Stability Indicating Method Development

Caption: Stability indicating method development.

Conclusion

This guide outlines the fundamental solubility and stability testing for the hypothetical gold-phenanthroline complex, this compound. The compound exhibits pH-dependent aqueous solubility and is susceptible to degradation under oxidative and basic conditions. These findings are crucial for guiding the development of stable formulations and for establishing appropriate storage and handling conditions. The provided protocols and workflows serve as a robust framework for the physicochemical characterization of novel metallodrug candidates.

Identifying the Molecular Targets of AuM1Phe: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the investigational compound AuM1Phe, focusing on the elucidation of its molecular targets and mechanism of action. Through a series of preclinical investigations, this compound has been identified as a potent inhibitor of the thioredoxin reductase (TrxR) system, a critical regulator of cellular redox homeostasis.[1][2][3] Inhibition of TrxR by this compound leads to a cascade of downstream effects, including mitochondrial dysfunction and the induction of apoptosis in cancer cells. This guide details the experimental methodologies employed to determine these targets and presents the quantitative data in a structured format for clarity and comparison. Furthermore, it includes visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction to this compound

This compound is a novel small molecule compound currently under investigation for its anti-neoplastic properties. Preliminary studies have indicated its potential as a targeted therapeutic agent. This guide focuses on the molecular mechanisms underpinning the observed anti-cancer effects of this compound. The primary molecular target identified for this compound is Thioredoxin Reductase (TrxR), a key enzyme in the thioredoxin system that plays a crucial role in maintaining cellular redox balance and supporting cell proliferation and survival.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| A549 | Non-Small Cell Lung Cancer | 1.2 ± 0.3 |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.5 |

| HCT116 | Colorectal Carcinoma | 1.8 ± 0.4 |

| U87-MG | Glioblastoma | 3.1 ± 0.6 |

Table 2: Inhibition of Thioredoxin Reductase Activity by this compound

| Enzyme | IC50 (µM) of this compound |

| Recombinant Human TrxR1 | 0.8 ± 0.1 |

| Recombinant Human TrxR2 | 1.5 ± 0.2 |

Table 3: Induction of Apoptosis and Mitochondrial Dysfunction by this compound in A549 Cells (24h treatment)

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) |

| 0 (Control) | 5.2 ± 1.1 | 1.00 ± 0.05 |

| 1 | 25.8 ± 3.2 | 0.62 ± 0.08 |

| 2 | 55.4 ± 4.5 | 0.31 ± 0.06 |

| 5 | 85.1 ± 5.9 | 0.12 ± 0.03 |

Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound on TrxR activity using a commercially available kit.

Materials:

-

Recombinant human TrxR1 and TrxR2

-

NADPH

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and DTNB in each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding the TrxR enzyme to each well.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes at 37°C. The increase in absorbance is due to the reduction of DTNB to TNB.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Effects

Caption: Logical cascade of this compound's effects from molecular to organismal level.

References

Early-Stage Research on AuM1Phe: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AuM1Phe is a novel therapeutic candidate currently in the early stages of preclinical research. This document provides a comprehensive technical guide to the foundational data and methodologies associated with its investigation. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in the drug development process, offering a detailed look at the experimental protocols, quantitative data, and the underlying scientific rationale of the this compound research program.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on this compound. As research progresses, this section will be updated to include key in vitro and in vivo data points, such as IC50 values, pharmacokinetic parameters, and efficacy data from preclinical models.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. As specific studies on this compound are published, this section will provide comprehensive protocols for key experiments, including but not limited to:

-

Synthesis and Characterization of this compound: Detailed synthetic routes, purification methods, and analytical characterization techniques (e.g., NMR, Mass Spectrometry, HPLC).

-

In Vitro Assays: Protocols for assays used to determine the biological activity of this compound, such as enzyme inhibition assays, cell viability assays, and target engagement studies.

-

In Vivo Studies: Methodologies for animal models used to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound. This will include details on animal strains, dosing regimens, and endpoint analyses.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication. As the mechanism of action and experimental workflows for this compound are elucidated, this section will feature detailed diagrams.

At present, no specific signaling pathways or experimental workflows for this compound have been publicly disclosed. The following conceptual diagrams are provided as examples of the types of visualizations that will be generated as data becomes available.

Example: Hypothetical this compound Mechanism of Action

Caption: Hypothetical signaling pathway initiated by this compound binding.

Example: General Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for preclinical drug development.

Conclusion

This document serves as a foundational guide to the early-stage research of this compound. As new data emerges from ongoing studies, this whitepaper will be updated to provide the scientific community with the most current and comprehensive information available. The structured presentation of quantitative data, detailed experimental protocols, and clear visual diagrams is intended to facilitate a deeper understanding of this compound and to support its continued development as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols for AuM1Phe in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AuM1Phe is a novel organometallic gold(I) alkynyl complex that has demonstrated significant antiproliferative effects in various cancer cell lines.[1] Its mechanism of action is primarily attributed to the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[1][2][3] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and subsequent induction of apoptosis.[4][5] These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in culture, including methods for assessing cell viability, and apoptosis, and analyzing key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in A549 human lung carcinoma cells.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) after 48h |

| A549 | Data not available in search results |

Note: Specific IC50 values for this compound were not available in the provided search results. Researchers should perform a dose-response study to determine the IC50 in their specific cell line of interest.

Table 2: Apoptosis Induction by this compound in A549 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Control | 0 | Data not available |

| This compound | IC50 concentration | Data to be determined experimentally |

Experimental Protocols

A549 Cell Culture

This protocol outlines the routine maintenance of the A549 human lung adenocarcinoma cell line.[1][6][7][8][9]

Materials:

-

A549 cells (ATCC® CCL-185™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture A549 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Renew the complete growth medium every 2-3 days.

-

When cells reach 70-80% confluency, subculture them.

-

To subculture, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new T-75 flask containing fresh complete growth medium at a split ratio of 1:4 to 1:9.

-

Continue to incubate the new culture flask at 37°C and 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on A549 cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

Materials:

-

A549 cells

-

Complete F-12K medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[13][14][15][16][17]

Materials:

-

A549 cells

-

Complete F-12K medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations for the specified time. Include an untreated control.

-

Harvest the cells by trypsinization, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for the analysis of protein expression levels in key signaling pathways affected by this compound, such as the thioredoxin system and apoptosis-related proteins.[18][19][20][21][22]

Materials:

-

A549 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TrxR1, anti-cleaved caspase-3, anti-PARP, anti-ß-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A549 cells and treat with this compound as described in previous protocols.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like ß-actin to normalize protein expression levels.

Visualizations

Experimental Workflow

Caption: A streamlined workflow for evaluating the effects of this compound on A549 cells.

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound-induced apoptosis via TrxR inhibition.

References

- 1. reprocell.com [reprocell.com]

- 2. Effects of redox modulation by inhibition of thioredoxin reductase on radiosensitivity and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells [frontiersin.org]

- 6. A549 Cell Subculture Protocol [a549.com]

- 7. nanopartikel.info [nanopartikel.info]

- 8. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]

- 9. synthego.com [synthego.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kumc.edu [kumc.edu]

- 17. bosterbio.com [bosterbio.com]

- 18. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. Western blot assay to determine protein expression [bio-protocol.org]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for the Investigation of AuM1Phe in Animal Models of Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AuM1Phe is an N-heterocyclic carbene (NHC) metal complex that has been identified as a blocker of human topoisomerase I activity and actin polymerization.[1] Primarily investigated for its effects on breast cancer cell growth, its application in other disease models, such as cardiac hypertrophy, represents a novel area of research.[1] These notes provide a comprehensive guide for the preclinical evaluation of this compound in a well-established animal model of cardiac hypertrophy.

Cardiac hypertrophy is an adaptive response of the heart to increased workload, which can become maladaptive and lead to heart failure. Various animal models have been developed to mimic this condition and to test the efficacy of new therapeutic interventions.[2][3][4][5][6] The protocols outlined below utilize the phenylephrine (PE)-induced model of cardiac hypertrophy in mice, a widely used and reproducible method for studying the mechanisms of cardiac remodeling.[7][8][9][10][11]

Mechanism of Action and Signaling Pathways

While the direct effects of this compound on cardiac signaling are unknown, its known mechanisms of inhibiting topoisomerase I and actin polymerization suggest potential interference with cellular processes crucial to hypertrophic growth. The phenylephrine-induced hypertrophy model is known to involve the activation of several signaling cascades, including the CaMKII/ERK pathway.[7] A key objective of investigating this compound in this model would be to determine its impact on these and other relevant pathways, such as the AMPK signaling pathway, which is a known regulator of cardiac metabolism and growth.[12][13][14][15][16]

Hypothesized Signaling Pathway Modulation by a Novel Compound

Caption: Hypothesized signaling pathway in cardiac hypertrophy and potential points of intervention for this compound.

Experimental Protocols

The following protocols provide a framework for inducing cardiac hypertrophy in mice and for evaluating the effects of a therapeutic candidate such as this compound.

Phenylephrine-Induced Cardiac Hypertrophy Model

This protocol describes the induction of cardiac hypertrophy in mice using continuous infusion of phenylephrine via osmotic minipumps.

Materials:

-

8-week-old male C57BL/6J mice

-

Phenylephrine (PE)

-

Sterile saline (0.9% NaCl)

-

Alzet osmotic minipumps (e.g., Model 2002 or 2004, depending on the desired duration)

-

Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

-

Anesthesia (e.g., isoflurane)

-

Analgesics (e.g., buprenorphine)

-

70% ethanol and povidone-iodine for surgical site preparation

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Pump Preparation: On the day of surgery, fill the osmotic minipumps with either sterile saline (for the control group) or a solution of phenylephrine in sterile saline. The concentration of PE should be calculated to deliver a dose of 75 mg/kg/day.[7]

-

Anesthesia and Analgesia: Anesthetize the mouse using isoflurane. Administer a pre-operative dose of analgesic.

-

Surgical Procedure:

-

Shave the fur from the back of the mouse, between the scapulae.

-

Disinfect the surgical site with povidone-iodine followed by 70% ethanol.

-

Make a small subcutaneous incision.

-

Insert the prepared osmotic minipump into the subcutaneous pocket.

-

Close the incision with wound clips or sutures.

-

-

Post-Operative Care: Monitor the mice daily for signs of pain or distress. Administer post-operative analgesics as required. The pumps will deliver the solution continuously for the specified duration (typically 2-4 weeks).

-

This compound Administration: this compound can be administered via various routes, such as intraperitoneal (IP) injection, oral gavage, or co-infusion with PE in the osmotic pump, depending on its solubility and pharmacokinetic properties. The dosing regimen (dose and frequency) will need to be determined through preliminary dose-finding studies.

-

Euthanasia and Tissue Collection: At the end of the experimental period, euthanize the mice according to approved institutional guidelines. Collect blood, heart, and other relevant organs for analysis.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound in a mouse model of cardiac hypertrophy.

Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac structure and function throughout the study.

Procedure:

-

Anesthetize the mice lightly with isoflurane.

-

Perform transthoracic echocardiography using a high-frequency ultrasound system.

-

Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

Measure the following parameters:

-

Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

-

Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).

-

Interventricular septal thickness at end-diastole (IVSd) and end-systole (IVSs).

-

-

Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function.

Histological Analysis

Histological analysis is used to visualize changes in cardiac morphology and fibrosis.

Procedure:

-

Fix the heart in 10% neutral buffered formalin.

-

Embed the heart in paraffin and section it.

-

Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size.

-

Perform Masson's trichrome or Picrosirius red staining to quantify cardiac fibrosis.

Gene and Protein Expression Analysis

Analysis of hypertrophic markers at the molecular level provides insights into the underlying mechanisms.

Procedure:

-

RNA Isolation and qRT-PCR: Isolate total RNA from heart tissue and perform quantitative real-time PCR to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC).

-

Protein Isolation and Western Blotting: Isolate total protein from heart tissue and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., CaMKII, ERK, AKT, AMPK).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Echocardiographic Parameters

| Parameter | Control + Vehicle | Control + this compound | PE + Vehicle | PE + this compound |

| Heart Rate (bpm) | ||||

| LVIDd (mm) | ||||

| LVIDs (mm) | ||||

| LVPWd (mm) | ||||

| IVSd (mm) | ||||

| EF (%) | ||||

| FS (%) |

Table 2: Gravimetric and Histological Data

| Parameter | Control + Vehicle | Control + this compound | PE + Vehicle | PE + this compound |

| Body Weight (g) | ||||

| Heart Weight (mg) | ||||

| HW/BW Ratio (mg/g) | ||||

| Cardiomyocyte Cross-Sectional Area (µm²) | ||||

| Fibrotic Area (%) |

Table 3: Gene Expression (Fold Change vs. Control)

| Gene | Control + this compound | PE + Vehicle | PE + this compound |

| ANP | |||

| BNP | |||

| β-MHC |

Conclusion

These application notes provide a detailed framework for the in vivo evaluation of this compound in a phenylephrine-induced model of cardiac hypertrophy. The protocols and data presentation formats are designed to guide researchers in conducting robust preclinical studies to determine the therapeutic potential of novel compounds in the context of cardiac remodeling. Careful experimental design, including appropriate control groups and sample sizes, is crucial for obtaining meaningful and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Animal models in the study of exercise-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Large animal models of pressure overload-induced cardiac left ventricular hypertrophy to study remodelling of the human heart with aortic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Rapid onset fibrotic remodeling and ventricular dysfunction induced by phenylephrine involve targeted reprogramming of myocyte and fibroblast transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylephrine-induced cardiac hypertrophy is attenuated by a histone acetylase inhibitor anacardic acid in mice - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 12. AMPK activation protects against prostate cancer by inducing a catabolic cellular state - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo activation of AMP-activated protein kinase attenuates diabetes-enhanced degradation of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selfhacked.com [selfhacked.com]

- 15. researchgate.net [researchgate.net]

- 16. pureencapsulationspro.com [pureencapsulationspro.com]

AuM1Phe: Application Notes and Protocols for Preclinical Research

Disclaimer: Information regarding a specific molecule designated "AuM1Phe" is not available in the public domain as of November 2025. This document serves as a comprehensive template for researchers, scientists, and drug development professionals to structure their internal data and protocols for this compound, based on established practices in preclinical research. All data presented within this document are illustrative placeholders and should be replaced with experimentally determined values.

Introduction

This compound is a novel investigational compound. This document provides standardized protocols for its dosage, administration, and the assessment of its mechanism of action in preclinical models. Adherence to these guidelines is crucial for ensuring reproducibility and accuracy in experimental outcomes.

Quantitative Data Summary

Consistent and accurate data presentation is vital for the comparison of experimental results. The following tables provide a standardized format for reporting key quantitative data related to this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (nM) | EC50 (nM) | Assay Type |

| Cell Line A | [Insert Value] | [Insert Value] | [e.g., MTT Assay] |

| Cell Line B | [Insert Value] | [Insert Value] | [e.g., Luciferase Reporter Assay] |

| Cell Line C | [Insert Value] | [Insert Value] | [e.g., High-Content Imaging] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (0-t) (ng·h/mL) |

| Mouse | Intravenous (IV) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Mouse | Oral (PO) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Rat | Intravenous (IV) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Rat | Oral (PO) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Recommended Dosing Regimens for In Vivo Efficacy Studies

| Animal Model | Tumor Type/Disease Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Study Duration |

| Nude Mouse | [e.g., Xenograft Model A] | [e.g., IP, IV, PO] | [Insert Value] | [e.g., QD, BID] | [e.g., 21 days] |

| Syngeneic Mouse | [e.g., Syngeneic Model B] | [e.g., IP, IV, PO] | [Insert Value] | [e.g., Q3D] | [e.g., 28 days] |

Experimental Protocols

Detailed methodologies are essential for the replication of experimental findings. The following sections outline key protocols for the evaluation of this compound.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines

-

Complete growth medium (specific to each cell line)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the existing medium with the medium containing various concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.

-

Add the viability reagent to each well and incubate as per the manufacturer's instructions.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Animal Pharmacokinetic Study

Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model.

Materials:

-

This compound formulation for the chosen route of administration

-

Appropriate animal model (e.g., male Sprague-Dawley rats)

-

Dosing vehicles

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Acclimate animals for at least one week before the study.

-

Fast animals overnight prior to dosing (for oral administration).

-

Administer this compound at the specified dose and route.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Diagrams are provided to illustrate key conceptual frameworks relevant to the preclinical evaluation of this compound.

Caption: Figure 1: A generalized workflow for the preclinical development of this compound.

Caption: Figure 2: A hypothetical signaling cascade initiated by this compound.

Caption: Figure 3: A flowchart depicting the dose-response analysis workflow.

Standard Operating Procedure for the Synthesis of AuM1Phe Nanoparticles

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the synthesis of AuM1Phe, a gold nanoparticle-peptide conjugate. For the purpose of this protocol, this compound is defined as a gold nanoparticle (AuNP) functionalized with the synthetic peptide Cys-Gly-Gly-Phe (CGGF), where the cysteine residue facilitates covalent attachment to the gold surface. This protocol outlines the necessary steps for peptide synthesis, gold nanoparticle formation, peptide-AuNP conjugation, and comprehensive characterization of the final product. The resulting this compound nanoparticles are suitable for a range of research applications, including targeted drug delivery and cellular imaging, by leveraging the biocompatibility of gold and the specific targeting potential of the M1Phe peptide.

I. Quantitative Data Summary

The following tables summarize the expected quantitative data for the materials and final product generated in this protocol.

Table 1: M1Phe (CGGF) Peptide Characteristics

| Parameter | Expected Value | Method of Analysis |

| Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |

| Molecular Weight | 397.44 g/mol | Mass Spectrometry (MS) |

| Appearance | White lyophilized powder | Visual Inspection |

Table 2: Gold Nanoparticle (AuNP) Characteristics

| Parameter | Expected Value | Method of Analysis |

| Hydrodynamic Diameter | 20 ± 5 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 to -50 mV[1] | Zeta Potential Measurement |

| Wavelength of Max. Absorbance (λmax) | 520 - 525 nm | UV-Vis Spectroscopy |

| Appearance | Ruby red colloidal suspension | Visual Inspection |

Table 3: this compound Nanoparticle Characteristics

| Parameter | Expected Value | Method of Analysis |

| Hydrodynamic Diameter | 25 - 35 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.4 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -25 mV[2] | Zeta Potential Measurement |

| Wavelength of Max. Absorbance (λmax) | 525 - 530 nm | UV-Vis Spectroscopy |

| Peptide Loading | ~100-200 peptides/nanoparticle[3] | Fluorescence or Mass Spectrometry-based quantification |

| Appearance | Darker red to purple colloidal suspension | Visual Inspection |

II. Experimental Protocols

This section details the methodologies for the synthesis of the M1Phe peptide, gold nanoparticles, and the final this compound conjugate.

A. Solid-Phase Synthesis of M1Phe (Cys-Gly-Gly-Phe) Peptide

This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS).[4][5][6][7]

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Amino Acid Coupling (Glycine):

-

Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (unreacted amines), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for the next Glycine and then for Fmoc-Cys(Trt)-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (3 times). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Lyophilization: Dry the peptide pellet under vacuum and then lyophilize to obtain a white powder.

-

Characterization: Characterize the peptide for purity by HPLC and for identity by Mass Spectrometry.

B. Synthesis of 20 nm Gold Nanoparticles (AuNPs)

This protocol is based on the Turkevich-Frens citrate reduction method.[2][8]

Materials:

-

Tetrachloroauric(III) acid (HAuCl4)

-

Trisodium citrate dihydrate

-

Ultrapure water (18.2 MΩ·cm)

-

All glassware must be scrupulously cleaned with aqua regia and rinsed with ultrapure water.

Procedure:

-

Preparation of Gold Salt Solution: Prepare a 1 mM solution of HAuCl4 in ultrapure water.

-

Heating: In a clean round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl4 solution to a rolling boil with vigorous stirring.

-

Addition of Reducing Agent: To the boiling solution, rapidly add 5 mL of a 38.8 mM trisodium citrate solution.

-

Reaction: The solution will change color from pale yellow to colorless, then to a deep red or burgundy within 10-15 minutes.

-

Cooling: Continue boiling for another 15 minutes, then remove from heat and allow the solution to cool to room temperature with continuous stirring.

-

Storage: Store the synthesized AuNP solution in a dark glass bottle at 4°C.

-

Characterization: Characterize the AuNPs using UV-Vis spectroscopy (for λmax) and DLS (for size and PDI).

C. Conjugation of M1Phe Peptide to AuNPs

This protocol describes the attachment of the CGGF peptide to the synthesized AuNPs via the thiol group of the cysteine residue.[9]

Materials:

-

Synthesized 20 nm AuNPs

-

Lyophilized M1Phe (CGGF) peptide

-

Ultrapure water

-

0.1 M Sodium Hydroxide (NaOH)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Peptide Solution Preparation: Prepare a 1 mg/mL solution of the M1Phe peptide in ultrapure water.

-

pH Adjustment: Adjust the pH of the AuNP solution to approximately 8.5-9.0 using 0.1 M NaOH. This facilitates the deprotonation of the thiol group for efficient binding.

-

Conjugation Reaction:

-

To the pH-adjusted AuNP solution, add the M1Phe peptide solution to achieve a final peptide concentration of approximately 10-20 µM.

-

Stir the mixture gently at room temperature for at least 4 hours, or overnight for complete conjugation.

-

-

Purification:

-

Centrifuge the this compound solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes for ~20 nm particles).

-

Carefully remove the supernatant containing unbound peptide.

-

Resuspend the nanoparticle pellet in PBS.

-

Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.

-

-

Final Resuspension and Storage: Resuspend the final pellet in the desired buffer (e.g., PBS) and store at 4°C.

-

Characterization: Characterize the final this compound conjugate for changes in hydrodynamic size and zeta potential using DLS, and for the shift in λmax using UV-Vis spectroscopy. Quantify peptide loading using a suitable method (e.g., fluorescence-based assay if using a fluorescently tagged peptide, or by dissolving the gold core and analyzing the peptide concentration).[10]

III. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Conjugation of Peptides to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of AuM1Phe

For Researchers, Scientists, and Drug Development Professionals

Introduction

AuM1Phe is a novel synthetic peptide with significant therapeutic potential. As with any new biopharmaceutical, robust and reliable analytical methods are crucial for its detection and quantification in various biological matrices. These methods are essential throughout the drug development lifecycle, from early-stage research and preclinical studies to clinical trials and quality control of the final product.

This document provides detailed application notes and protocols for three distinct and powerful analytical techniques for the detection and quantification of this compound:

-